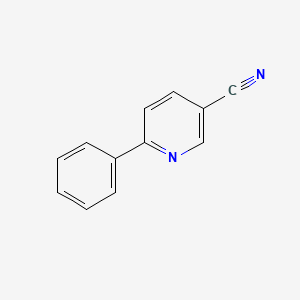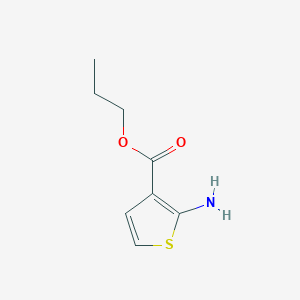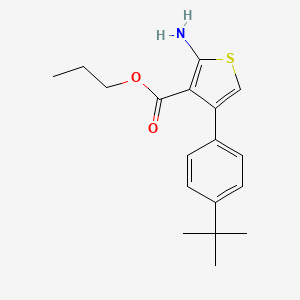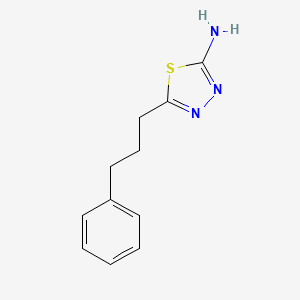
6-Phenylnicotinonitrile
Vue d'ensemble
Description
6-Phenylnicotinonitrile is a chemical compound with the CAS Number: 39065-54-8 . It has a linear formula of C12H8N2 .
Molecular Structure Analysis
The molecular structure of 6-Phenylnicotinonitrile consists of a pyridine core flanked by a phenyl ring . The InChI code for this compound is 1S/C12H8N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H .Physical And Chemical Properties Analysis
6-Phenylnicotinonitrile is a solid at room temperature . It has a molecular weight of 180.21 . The boiling point is reported to be between 88-90 degrees Celsius .Applications De Recherche Scientifique
Agrochemicals and Plant Growth Regulation
Indole derivatives, including 6-Phenylnicotinonitrile, play a role in plant growth regulation. For instance, indole-3-acetic acid (IAA), a plant hormone derived from tryptophan, influences plant growth and development. While not identical to 6-Phenylnicotinonitrile, the broader class of indole compounds shares similarities in their biological effects .
Mécanisme D'action
Safety and Hazards
6-Phenylnicotinonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to seek medical attention .
Propriétés
IUPAC Name |
6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRYUVXCTNUGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503136 | |
| Record name | 6-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylnicotinonitrile | |
CAS RN |
39065-54-8 | |
| Record name | 6-Phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6-Phenylnicotinonitrile and how is it typically synthesized?
A1: 6-Phenylnicotinonitrile is characterized by a pyridine ring core with a phenyl group at the 6th position and a nitrile group at the 3rd position. The presence of these functional groups influences its reactivity and potential biological activity. A common synthetic strategy involves multi-component reactions (MCRs) using readily available starting materials like bromobenzaldehyde, malononitrile, and acetophenone in the presence of a catalyst. For instance, researchers successfully synthesized a series of alkynyl/alkenyl-substituted 6-Phenylnicotinonitrile derivatives via a one-pot MCR incorporating a palladium-catalyzed Sonogashira/Heck coupling step. [] This approach offers advantages such as shortened reaction times and simplified product isolation.
A2: Studies exploring Structure-Activity Relationships (SAR) have revealed that even subtle modifications on the 6-Phenylnicotinonitrile core can significantly impact its biological activity. For example, introducing a piperazine ring with various substituents at the 2-position of 6-Phenylnicotinonitrile led to potent antifungal activity against cucumber downy mildew. Specifically, compound C8 (2-(4-(4-(tert-butyl) benzyl) piperazin-1-yl)-6-phenylnicotinonitrile) exhibited superior efficacy compared to commercial fungicides like azoxystrobin and flumorph. [] This highlights the potential of 6-Phenylnicotinonitrile derivatives as lead structures for developing novel antifungal agents.
Q2: Have any computational studies been conducted to understand the properties of 6-Phenylnicotinonitrile derivatives?
A3: Yes, computational chemistry methods have been employed to investigate the structural and electronic properties of 6-Phenylnicotinonitrile derivatives. In one study, researchers used Density Functional Theory (DFT) calculations to analyze the crystal structure and intermolecular interactions of 2-amino-4-(2,4-dichlorophenyl)-6 phenylnicotinonitrile (ADPN). [] The calculations highlighted the significant role of dispersion forces in stabilizing the crystal structure and suggested that hydrogen bonding contributes to the dimerization process. This demonstrates the value of computational approaches in elucidating the physicochemical properties of these compounds.
Q3: Beyond biological activity, are there other potential applications for 6-Phenylnicotinonitrile derivatives?
A4: Research suggests that 6-Phenylnicotinonitrile derivatives can be employed as additives in material science applications. One study explored the use of 2-amino-4-(4-(methylamino)phenyl)-6-phenylnicotinonitrile for passivating the surface of titanium dioxide (TiO2) in dye-sensitized solar cells (DSSCs). [] The incorporation of this compound effectively retarded charge recombination processes, ultimately enhancing the performance of DSSCs. This highlights the potential of 6-Phenylnicotinonitrile derivatives in developing advanced materials for energy applications.
Q4: Are there any studies investigating the polymorphism of 6-Phenylnicotinonitrile derivatives?
A5: Polymorphism, the ability of a compound to exist in multiple crystal forms with distinct physicochemical properties, has been observed in 6-Phenylnicotinonitrile derivatives. Researchers conducted a comprehensive study on the polymorphic behavior of 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile. [] Using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and differential scanning calorimetry, they characterized two distinct polymorphs and examined their thermal stability and solubility profiles. Understanding polymorphic forms is crucial during drug development as it can influence crucial factors like bioavailability and stability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)